methyl 2-[1-(4-bromophenyl)ethylidene]hydrazinecarbodithioate
Overview
Description
Methyl 2-[1-(4-bromophenyl)ethylidene]hydrazinecarbodithioate is a useful research compound. Its molecular formula is C10H11BrN2S2 and its molecular weight is 303.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 301.95470 g/mol and the complexity rating of the compound is 248. The solubility of this chemical has been described as 2.3 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimalarial Activity
Methyl 2-[1-(4-bromophenyl)ethylidene]hydrazinecarbodithioate derivatives have been studied for their potential antimalarial properties. In one study, derivatives of 2-acetylpyridine were synthesized using methyl hydrazinecarbodithioate and evaluated against Plasmodium berghei and Plasmodium falciparum. The research found these derivatives to have less antimalarial activity compared to their non-oxide analogues (Scovill et al., 1984).
Crystal Structure Analysis
The compound's crystal structure has been a subject of research. For instance, the reaction of diethyl-5-methyl-3-oxo-1,2,3,6-tetrahydro-[1,1′-diphenyl]-2,6-dicarboxylate with (1-(4-bromophenyl)ethylidene)hydrazine led to a product whose crystal structure was analyzed using single crystal X-ray diffraction, revealing interesting molecular conformations (Ismiyev et al., 2015).
Cytotoxicity and Anticancer Activity
Several studies have explored the cytotoxicity and potential anticancer activity of derivatives of this compound. A notable research synthesized novel thiazoles and thiadiazoles incorporating the compound and evaluated their antitumor activity against human breast carcinoma and hepatocellular carcinoma cell lines, finding promising activity in certain derivatives (Gomha et al., 2015).
Biological Activity
The biological activity of methyl-2-arylidene hydrazinecarbodithioates has been extensively studied. Research has shown that these compounds, including their metal complexes, exhibit cytostatic and antiviral activities. Notably, some derivatives demonstrated significant inhibitory effects against various viruses and cancer cell lines (Mahapatra et al., 2013).
Enzyme Inhibition Studies
The compound has been used in the synthesis of derivatives that are effective inhibitors of certain enzymes. For example, new pyrazoline derivatives synthesized from the compound showed inhibitory activities against human carbonic anhydrase and acetylcholinesterase enzymes, with significant inhibition values (Turkan et al., 2019).
Properties
IUPAC Name |
methyl N-[(E)-1-(4-bromophenyl)ethylideneamino]carbamodithioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2S2/c1-7(12-13-10(14)15-2)8-3-5-9(11)6-4-8/h3-6H,1-2H3,(H,13,14)/b12-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUYPZXYFGHEMV-KPKJPENVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=S)SC)C1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=S)SC)/C1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24780486 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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